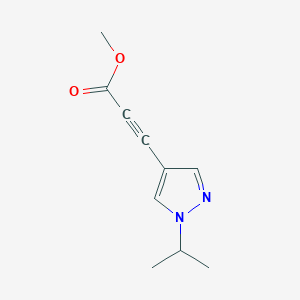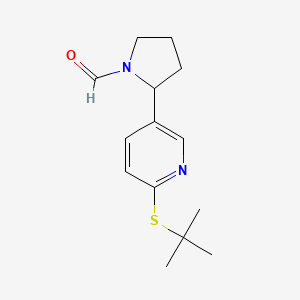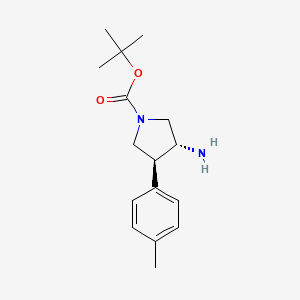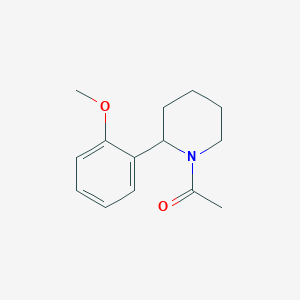
tert-Butyl 1H-imidazol-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1H-imidazol-2-ylcarbamate: is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.21 g/mol . . This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms.
Méthodes De Préparation
The synthesis of tert-Butyl 1H-imidazol-2-ylcarbamate typically involves the reaction of imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
Imidazole+tert-Butyl chloroformate→tert-Butyl 1H-imidazol-2-ylcarbamate
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
tert-Butyl 1H-imidazol-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as or .
Reduction: The compound can be reduced using reducing agents like or .
Substitution: The tert-butyl group can be substituted with other functional groups using reagents like or .
Common reagents and conditions used in these reactions include acidic or basic catalysts , solvents like dichloromethane or ethanol , and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 1H-imidazol-2-ylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which tert-Butyl 1H-imidazol-2-ylcarbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors . The imidazole ring can coordinate with metal ions in enzyme active sites, modulating their activity. Additionally, the compound can interact with biological membranes , affecting their structure and function.
Comparaison Avec Des Composés Similaires
tert-Butyl 1H-imidazol-2-ylcarbamate can be compared with other similar compounds, such as:
- tert-Butyl 1H-imidazol-4-ylcarbamate
- tert-Butyl 1H-imidazol-5-ylcarbamate
- tert-Butyl 1H-imidazol-2-ylmethylcarbamate
These compounds share the imidazole ring structure but differ in the position or nature of the substituents. The unique positioning of the tert-butyl group in this compound imparts distinct chemical and biological properties, making it valuable for specific applications.
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
tert-butyl N-(1H-imidazol-2-yl)carbamate |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6-9-4-5-10-6/h4-5H,1-3H3,(H2,9,10,11,12) |
Clé InChI |
VFDXXYHLRRIZMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC=CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


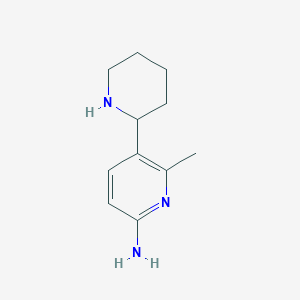
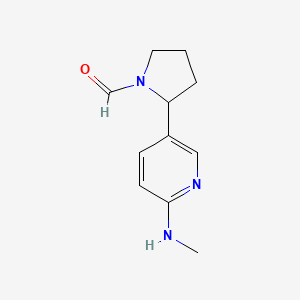


![6-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810812.png)

![6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810821.png)

